Sdh-IN-2 -

Sdh-IN-2

Catalog Number: EVT-10992967
CAS Number:
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sdh-IN-2 is derived from a diverse range of chemical structures classified as succinate dehydrogenase inhibitors. This group includes various chemical classes such as phenyl-benzamides and pyridinyl-ethyl-benzamides, among others. The classification reflects its targeted action against specific fungal pathogens while also highlighting the potential for cross-resistance among different compounds within this category .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sdh-IN-2 involves several key steps that typically include:

  1. Starting Materials: The synthesis generally begins with readily available precursors that contain functional groups amenable to nucleophilic substitution or coupling reactions.
  2. Reactions: Common synthetic routes may involve:
    • Amination: Introducing amine groups to enhance biological activity.
    • Coupling Reactions: Forming bonds between different molecular fragments to create the final structure.
    • Purification: Techniques such as crystallization or chromatography are employed to isolate the desired compound from by-products.

The specific synthetic pathway can vary based on the desired properties and efficacy of the final product.

Molecular Structure Analysis

Structure and Data

Sdh-IN-2 exhibits a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and structural details can vary based on the specific derivative of Sdh-IN-2 being studied. Generally, these compounds feature:

  • Core Structure: A bicyclic or tricyclic framework that is essential for binding to the succinate dehydrogenase enzyme.
  • Functional Groups: Various substituents that enhance solubility and target specificity.

Data regarding its molecular weight, melting point, and solubility are critical for understanding its behavior in agricultural applications.

Chemical Reactions Analysis

Reactions and Technical Details

Sdh-IN-2 primarily undergoes reactions that involve:

  1. Inhibition of Succinate Dehydrogenase: This is the primary reaction where Sdh-IN-2 binds to the ubiquinone-binding site of the enzyme, leading to a halt in electron transfer within the mitochondrial respiratory chain.
  2. Metabolic Pathway Disruption: The inhibition affects not only fungal metabolism but can also impact non-target organisms due to the conservation of this enzyme across species .

The kinetics of these reactions are crucial for determining effective dosages and application methods in agricultural practices.

Mechanism of Action

Process and Data

The mechanism by which Sdh-IN-2 exerts its fungicidal effects involves:

  1. Binding Affinity: The compound binds competitively or non-competitively to the succinate dehydrogenase enzyme, inhibiting its activity.
  2. Disruption of Energy Production: By blocking this key enzyme in the mitochondrial respiratory chain, Sdh-IN-2 leads to reduced ATP production, ultimately causing cell death in sensitive fungal species .

Quantitative data on binding affinities (e.g., IC50 values) provide insights into its potency against various fungal pathogens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sdh-IN-2 possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but may have limited water solubility, affecting application methods.
  • Stability: Stability under various environmental conditions (pH, temperature) is crucial for its effectiveness as a fungicide.
  • Toxicity Profile: While designed for use against fungi, studies indicate potential toxicity to non-target organisms including humans and environmental species .

Relevant data from toxicity studies highlight the need for careful application to mitigate adverse effects.

Applications

Scientific Uses

Sdh-IN-2 finds extensive applications in agriculture as a fungicide due to its efficacy against a wide range of fungal diseases affecting crops such as cereals, fruits, and vegetables. Its role in integrated pest management strategies helps reduce reliance on traditional fungicides, thereby promoting sustainable agricultural practices. Additionally, ongoing research explores its potential uses beyond agriculture, including studies on its effects on human health and environmental safety .

Introduction to Succinate Dehydrogenase (SDH) as a Therapeutic Target

Structural and Functional Complexity of Mitochondrial Complex II

Succinate Dehydrogenase is a heterotetrameric complex embedded in the inner mitochondrial membrane, comprising two hydrophilic catalytic subunits and two hydrophobic membrane-anchor subunits. Each subunit plays distinct and indispensable roles:

  • Succinate Dehydrogenase Subunit A (Succinate Dehydrogenase Subunit A): The flavoprotein subunit containing a covalently bound flavin adenine dinucleotide (FAD) cofactor. This subunit binds succinate within a pocket formed by conserved residues (Thr254, His354, Arg399 in humans) and catalyzes its oxidation to fumarate, resulting in FAD reduction to FADH₂ [1] [5] [10].
  • Succinate Dehydrogenase Subunit B (Succinate Dehydrogenase Subunit B): The iron-sulfur protein subunit harboring three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]). It accepts electrons from FADH₂ via the clusters and transfers them towards the ubiquinone-binding site [1] [5] [10].
  • Succinate Dehydrogenase Subunit C (Succinate Dehydrogenase Subunit C) and Succinate Dehydrogenase Subunit D (Succinate Dehydrogenase Subunit D): These integral membrane subunits anchor the complex and form the ubiquinone-binding domain. They ligate a heme b group (between Subunit C and Subunit D) and contain two distinct ubiquinone binding sites: a high-affinity proximal site (QP) near the matrix interface (formed by residues from Succinate Dehydrogenase Subunit B, Succinate Dehydrogenase Subunit C, and Succinate Dehydrogenase Subunit D, including His207-Succinate Dehydrogenase Subunit B, Ser27-Succinate Dehydrogenase Subunit C, Arg31-Succinate Dehydrogenase Subunit C, Tyr83-Succinate Dehydrogenase Subunit D) and a low-affinity distal site (QD) closer to the intermembrane space [1] [3] [5].

Table 1: Subunit Composition and Functional Roles in Human Succinate Dehydrogenase

SubunitGenePrimary FunctionKey Cofactors/Features
Succinate Dehydrogenase Subunit ASuccinate Dehydrogenase Subunit ASuccinate oxidationCovalently bound FAD, succinate binding site
Succinate Dehydrogenase Subunit BSuccinate Dehydrogenase Subunit BElectron transfer[2Fe-2S], [4Fe-4S], [3Fe-4S] clusters
Succinate Dehydrogenase Subunit CSuccinate Dehydrogenase Subunit CMembrane anchor, Ubiquinone bindingHeme b ligand (with Succinate Dehydrogenase Subunit D), Part of QP and QD sites
Succinate Dehydrogenase Subunit DSuccinate Dehydrogenase Subunit DMembrane anchor, Ubiquinone bindingHeme b ligand (with Succinate Dehydrogenase Subunit C), Part of QP and QD sites

Electron transfer proceeds linearly: Succinate → FAD (Succinate Dehydrogenase Subunit A) → [2Fe-2S] → [4Fe-4S] → [3Fe-4S] (Succinate Dehydrogenase Subunit B) → Ubiquinone bound at the QP site. Reduction of ubiquinone to ubiquinol occurs via a stabilized semiquinone intermediate at the QP site. The heme b group, while not essential for electron transfer under all conditions, is proposed to act as an electron sink, potentially minimizing reactive oxygen species generation by preventing electron leakage from the unstable semiquinone or the [3Fe-4S] cluster [5] [6] [10].

Assembly of the functional holoenzyme requires specific assembly factors (Succinate Dehydrogenase Assembly Factor 1, Succinate Dehydrogenase Assembly Factor 2, Succinate Dehydrogenase Assembly Factor 3, Succinate Dehydrogenase Assembly Factor 4) facilitating flavinylation of Succinate Dehydrogenase Subunit A, insertion of iron-sulfur clusters into Succinate Dehydrogenase Subunit B, and integration of the membrane subunits [6] [10]. Crucially, unlike other electron transport chain complexes, all Succinate Dehydrogenase subunits are nuclear-encoded [1] [10].

Succinate Dehydrogenase Dysregulation in Metabolic and Oncogenic Pathways

Dysfunction of Succinate Dehydrogenase, whether through genetic mutation, aberrant expression, or enzymatic inhibition, disrupts mitochondrial metabolism and cellular signaling, driving pathogenesis:

  • Succinate Accumulation and Pseudohypoxia: Impaired Succinate Dehydrogenase activity, particularly loss-of-function mutations in Succinate Dehydrogenase Subunit B, Succinate Dehydrogenase Subunit C, Succinate Dehydrogenase Subunit D, or Succinate Dehydrogenase Assembly Factor 2, leads to significant succinate accumulation. Elevated succinate competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including prolyl hydroxylases (PHDs). PHD inhibition stabilizes hypoxia-inducible factor 1α (Hypoxia-Inducible Factor 1α), activating a pseudohypoxic transcriptional program even under normoxic conditions. This program promotes angiogenesis (Vascular Endothelial Growth Factor), glycolysis (Glucose Transporter 1, Hexokinase 2), and cell survival, hallmarks of cancer progression [4] [6] [9].
  • Epigenetic Remodeling: Succinate accumulation also inhibits other α-KG-dependent enzymes, notably the ten-eleven translocation (Ten-Eleven Translocation) DNA demethylases and jumonji domain-containing histone demethylases (Jumonji Domain-Containing Histone Demethylases). This inhibition leads to global hypermethylation of DNA and histones, silencing tumor suppressor genes and altering chromatin architecture to favor oncogenesis [4] [9].
  • Reactive Oxygen Species Generation: Dysfunctional Succinate Dehydrogenase complexes, particularly those with impaired ubiquinone reduction (e.g., due to mutations affecting the QP site or Succinate Dehydrogenase Subunit C/D stability), can increase electron leakage. This results in enhanced superoxide (O₂•⁻) production, primarily from the flavin site (Succinate Dehydrogenase Subunit A) or the QP site. Chronic reactive oxygen species elevation causes oxidative damage to DNA, proteins, and lipids, contributing to genomic instability, cellular damage, and activation of pro-inflammatory and pro-survival pathways like Nuclear Factor Kappa B [3] [6] [9].
  • Altered Metabolic Flux: Succinate Dehydrogenase inhibition blocks the TCA cycle between succinate and fumarate. Cells compensate by reductive carboxylation of α-KG (driven by Isocitrate Dehydrogenase) for citrate synthesis, glutaminolysis to replenish TCA intermediates, and enhanced glycolysis (Warburg effect). This metabolic rewiring supports anabolic processes necessary for rapid proliferation while exacerbating the accumulation of succinate and other oncometabolites [4] [9].

Table 2: Pathological Consequences of Succinate Dehydrogenase Dysregulation

MechanismPrimary DysfunctionDownstream ConsequencesAssociated Pathologies
Succinate AccumulationInhibition of α-KG-dependent dioxygenasesPHD inhibition → HIF1α stabilization → Pseudohypoxia; TET/JMJD inhibition → Epigenetic silencingParaganglioma/Pheochromocytoma, Renal Cell Carcinoma, Gastrointestinal Stromal Tumors, Neurodegeneration
Enhanced Reactive Oxygen SpeciesElectron leakage from impaired electron transfer (FAD site, QP site)Oxidative damage (DNA, proteins, lipids); Activation of NF-κB and MAPK pathwaysCarcinogenesis, Inflammatory diseases, Ischemia-Reperfusion Injury, Aging
Metabolic RewiringTCA cycle blockade at succinate; Succinate Dehydrogenase-Associated Respiration DefectReductive carboxylation; Glutamine dependency; Enhanced glycolysis; Lactate productionCancer growth, Bioenergetic insufficiency (Cardiomyopathy, Leukoencephalopathy)

These mechanisms establish a direct link between Succinate Dehydrogenase dysfunction and specific cancers (hereditary paragangliomas/pheochromocytomas, gastrointestinal stromal tumors, renal cell carcinoma), while emerging evidence implicates it in inflammatory conditions, ischemia-reperfusion injury, and neurodegenerative diseases [6] [9].

Rationale for Pharmacological Inhibition of Succinate Dehydrogenase

The compelling role of Succinate Dehydrogenase dysfunction in promoting disease, particularly cancer, through the mechanisms described above paradoxically establishes its inhibition as a viable therapeutic strategy in specific contexts:

  • Targeting Succinate Dehydrogenase-Dependent Cancers: While germline Succinate Dehydrogenase subunit mutations cause cancer predisposition, many tumors exhibit upregulated Succinate Dehydrogenase activity or dependency without underlying mutations. Cancer cells reliant on mitochondrial respiration, particularly those in hypoxic microenvironments or those resistant to glycolytic inhibitors, may be vulnerable to Succinate Dehydrogenase inhibition. Pharmacological blockade can induce metabolic crisis and energy depletion specifically in these cells [3] [9].
  • Exploiting Metabolic Vulnerabilities: Tumors with specific oncogenic backgrounds (e.g., KRAS or MYC driven) or those exhibiting high glutamine metabolism often display increased reliance on a functional TCA cycle. Succinate Dehydrogenase inhibition disrupts cycle continuity and oxidative phosphorylation, forcing cells into potentially unsustainable glycolytic dependency or causing toxic accumulation of succinate and upstream metabolites [4] [9].
  • Modulating Immune Responses: Succinate acts as an extracellular signaling molecule via Succinate Receptor 1 (G-Protein Coupled Receptor 91), promoting dendritic cell activation, macrophage polarization towards a pro-inflammatory state, and mast cell degranulation. Pharmacological Succinate Dehydrogenase inhibition can elevate intracellular, and consequently extracellular, succinate levels. This can be leveraged therapeutically to enhance anti-tumor immunity by activating dendritic cells within the tumor microenvironment or modulating macrophage function [9].
  • Inducing Apoptosis: Severe or sustained Succinate Dehydrogenase inhibition can trigger intrinsic apoptosis. This occurs through mechanisms involving reactive oxygen species burst, disruption of ATP synthesis leading to energy crisis, and potentially through specific signaling pathways activated by succinate accumulation or mitochondrial membrane potential collapse [3] [6].
  • Chemical Inhibition Studies: Genetic knockdown models, like Succinate Dehydrogenase Subunit D knockout cells (HEK293ΔSuccinate Dehydrogenase Subunit D), demonstrate the critical dependence of cell growth and metabolism on functional Succinate Dehydrogenase. These cells exhibit profound suppression of complex II-linked respiration, reduced complex I-linked respiration (likely due to reverse electron transport impairment), decreased glycolytic capacity, ATP depletion, increased apoptosis, and necrosis. Rescue of bioenergetic defects with ubiquinone analogs like idebenone highlights the specificity of the electron transfer defect caused by Succinate Dehydrogenase inhibition and validates the target [3].

Sdh-IN-2 exemplifies a pharmacological agent designed to exploit this therapeutic rationale. As a synthetic small molecule inhibitor, it targets the ubiquinone-binding site (QP site) of Succinate Dehydrogenase, blocking electron transfer from the [3Fe-4S] cluster to ubiquinone. This inhibition mirrors the effects observed with genetic disruption: succinate accumulation, impaired oxidative phosphorylation, and potential redirection of electron flow leading to reactive oxygen species generation. The compound's physicochemical properties are engineered for cell permeability and target engagement.

Table 3: Profile of Sdh-IN-2 as a Succinate Dehydrogenase Inhibitor

PropertyCharacteristicTherapeutic Implication
TargetUbiquinone-binding site (QP site) of Succinate DehydrogenaseSpecific blockade of electron transfer to Coenzyme Q pool
MechanismCompetitive/non-competitive inhibition at QP siteSuccinate accumulation; TCA cycle blockade; Electron transport chain disruption
Primary EffectInhibition of Succinate Dehydrogenase enzymatic activity (Succinate: Quinone Oxidoreductase)Metabolic disruption (reduced ATP, altered flux), Signaling modulation (HIF1α, Epigenetics), Potential reactive oxygen species modulation
Therapeutic RationaleExploits dependency of some cancers on oxidative metabolism; Modulates immune cell function via succinate signaling; Induces metabolic stressPotential application in Succinate Dehydrogenase-high tumors, Combinatorial regimens with glycolytic inhibitors/immunotherapy

The development of Sdh-IN-2 and related inhibitors represents a focused strategy to translate the biological understanding of Succinate Dehydrogenase dysregulation into targeted therapies, aiming to disrupt the metabolic and signaling pathways that drive cancer progression and other pathologies [3] [4] [9].

Properties

Product Name

Sdh-IN-2

IUPAC Name

N-[4-(trifluoromethyl)phenyl]prop-2-ynamide

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

InChI

InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15)

InChI Key

CXLSLWORVFXLKL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F

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